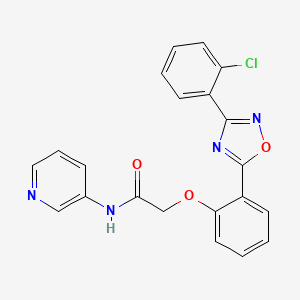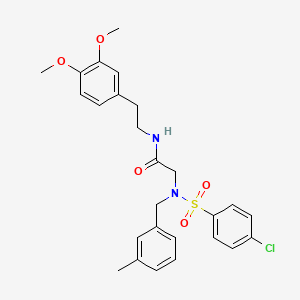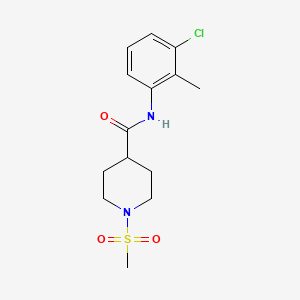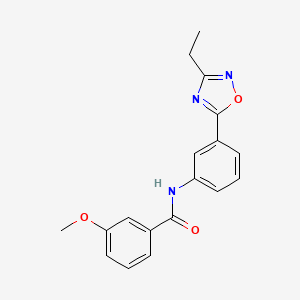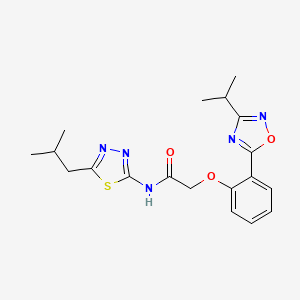
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide acts as a selective antagonist of the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and apoptosis. By blocking this receptor, this compound can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism. In addition, it can also modulate the release of neurotransmitters and hormones, regulate the immune system, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its selectivity for the endothelin B receptor, which allows for more targeted and specific effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a selective antagonist of the endothelin B receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cell proliferation and migration, regulation of vascular tone, and improvement of glucose metabolism. Despite its limitations, this compound has significant potential for the development of new drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with N-butylamine to form N-butyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with 2-hydroxy-3-iodoquinoline to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and diabetes. It has been shown to inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.
Propriétés
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)17-10-11-20(28-2)21(14-17)29-3)15-18-13-16-8-6-7-9-19(16)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOIZEVSEAEQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

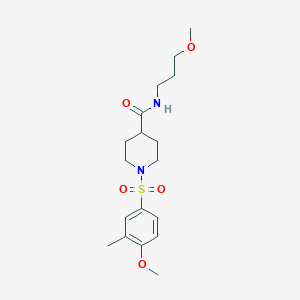

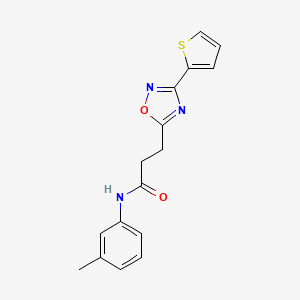
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
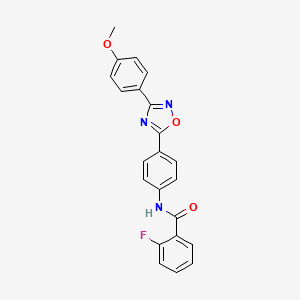

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
